molecular formula C10H8N4O B14326172 2(1H)-Quinolinone, 4-azido-1-methyl- CAS No. 110216-61-0

2(1H)-Quinolinone, 4-azido-1-methyl-

Cat. No.: B14326172
CAS No.: 110216-61-0
M. Wt: 200.20 g/mol
InChI Key: YQVCVMRULFQENU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 4-azido-1-methyl- is a heterocyclic compound that features a quinolinone core with an azido group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-azido-1-methyl- typically involves the introduction of the azido group to a preformed quinolinone scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the quinolinone is replaced by an azide ion. This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide.

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 4-azido-1-methyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the azido group introduction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 4-azido-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide in DMF is commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Quinolinone, 4-azido-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-azido-1-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-1-methyl-1H-pyrazole
  • 4-Azido-1-methyl-1H-1,2,3-triazole

Comparison

2(1H)-Quinolinone, 4-azido-1-methyl- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to pyrazole and triazole derivatives. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.

Properties

CAS No.

110216-61-0

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-azido-1-methylquinolin-2-one

InChI

InChI=1S/C10H8N4O/c1-14-9-5-3-2-4-7(9)8(12-13-11)6-10(14)15/h2-6H,1H3

InChI Key

YQVCVMRULFQENU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)N=[N+]=[N-]

Origin of Product

United States

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